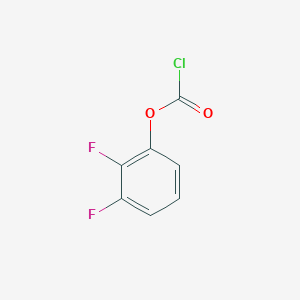

2,3-Difluorophenyl chloroformate

Description

Overview of Chloroformate Reagents in Modern Organic Synthesis

Chloroformate reagents are a class of organic compounds characterized by the functional group -O-C(O)-Cl. They are essentially esters of chloroformic acid. In contemporary organic synthesis, they are highly valued as versatile reagents for the introduction of a carboalkoxy or carboaryloxy group onto a substrate. This process is fundamental in the creation of a diverse array of more complex molecules.

The high reactivity of the chloroformate group towards nucleophiles makes these reagents particularly useful. They readily react with alcohols to form carbonates, with amines to yield carbamates, and with thiols to produce thiocarbonates. researchgate.net These reactions are central to the synthesis of numerous pharmaceuticals, agrochemicals, and polymers. The reactivity can be tuned by altering the electronic properties of the organic substituent (R) attached to the oxygen atom. Electron-withdrawing groups, for instance, can enhance the electrophilicity of the carbonyl carbon, making the chloroformate more reactive.

The synthesis of chloroformates is typically achieved through the reaction of an alcohol or phenol (B47542) with phosgene (B1210022) or its safer liquid equivalents, diphosgene or triphosgene (B27547). google.com While effective, the use of highly toxic phosgene necessitates stringent safety measures, often leading to the exploration of alternative synthetic routes and the use of continuous flow reactors to manage the risks. google.com

Significance of Fluorinated Aryl Chloroformates in Chemical Transformations

The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.gov In the context of aryl chloroformates, the presence of fluorine atoms on the aromatic ring has several important consequences. Fluorine is the most electronegative element, and its presence can significantly influence the reactivity of the chloroformate group through inductive effects.

Fluorinated aryl chloroformates are of particular importance for several reasons:

Enhanced Reactivity: The strong electron-withdrawing nature of fluorine atoms increases the electrophilicity of the carbonyl carbon in the chloroformate moiety. This heightened reactivity can lead to faster and more efficient reactions with nucleophiles, often under milder conditions.

Modified Biological Activity: In medicinal chemistry, the introduction of fluorine can improve a drug's metabolic stability, bioavailability, and binding affinity to target proteins. nih.gov The difluoromethyl group (CF2H), for example, can act as a hydrogen bond donor, enhancing interactions with biological targets. nih.gov

Unique Properties in Materials Science: Fluorinated polymers often exhibit desirable properties such as high thermal stability, chemical resistance, and low surface energy. Fluorinated aryl chloroformates can serve as monomers or modifying agents in the synthesis of specialty polymers.

Research Landscape and Unaddressed Areas in 2,3-Difluorophenyl Chloroformate Chemistry

The research landscape for this compound is still developing. While its synthesis from 2,3-difluorophenol (B1222669) and phosgene (or a phosgene equivalent) is a known process, detailed studies on its specific reaction kinetics, and the full scope of its applications are not as extensively documented as for other chloroformates.

Current research appears to be focused on its use as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors. The 2,3-difluorophenyl moiety is a structural component in some biologically active compounds, and the chloroformate provides a convenient handle for constructing these molecules. For example, the related compound 2,3-difluorophenylacetic acid is a known chemical intermediate. google.com

However, several areas remain underexplored:

Polymer Chemistry: A systematic investigation into the use of this compound as a monomer for the synthesis of novel polycarbonates or as a chain-capping agent could reveal new materials with unique properties.

Mechanistic Studies: Detailed mechanistic studies of its reactions with various nucleophiles could provide valuable insights into the electronic effects of the ortho and meta fluorine atoms on the reactivity and selectivity of the chloroformate group.

Comparative Reactivity Studies: A comprehensive comparison of the reactivity of this compound with other di- and tri-fluorinated phenyl chloroformate isomers, as well as with non-fluorinated phenyl chloroformate, would be highly beneficial for synthetic chemists in selecting the optimal reagent for a particular transformation.

The table below provides a summary of the key properties of this compound.

| Property | Value |

| Chemical Formula | C₇H₃ClF₂O₂ |

| InChI Key | IUSYIPWZPSPTSL-UHFFFAOYSA-N |

| CAS Number | 1520845-30-0 |

Structure

3D Structure

Properties

Molecular Formula |

C7H3ClF2O2 |

|---|---|

Molecular Weight |

192.55 g/mol |

IUPAC Name |

(2,3-difluorophenyl) carbonochloridate |

InChI |

InChI=1S/C7H3ClF2O2/c8-7(11)12-5-3-1-2-4(9)6(5)10/h1-3H |

InChI Key |

IUSYIPWZPSPTSL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)OC(=O)Cl |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2,3 Difluorophenyl Chloroformate and Analogues

Phosgenation Routes to Aryl Chloroformates

Phosgenation, the reaction involving phosgene (B1210022) or its derivatives, remains a cornerstone for the industrial and laboratory-scale synthesis of chloroformates. The high reactivity of phosgene ensures efficient conversion, though its extreme toxicity necessitates stringent safety protocols and has driven the development of safer alternatives.

Classical Phosgene-Mediated Synthesis

The traditional and most direct method for preparing aryl chloroformates, including 2,3-difluorophenyl chloroformate, is the reaction of the corresponding phenol (B47542) with phosgene (COCl₂). This reaction is typically carried out in an inert solvent. For less reactive phenols, such as those bearing electron-withdrawing groups like fluorine atoms, the reaction may require elevated temperatures or the conversion of the phenol to its more reactive alkali metal phenoxide salt. researchgate.netpatsnap.com

The general reaction proceeds as follows: ArOH + COCl₂ → ArOCOCl + HCl

To drive the reaction to completion and neutralize the hydrogen chloride byproduct, a base is often employed. The choice of base and reaction conditions is crucial to optimize the yield and purity of the final product.

A common procedure involves dissolving the phenol in a suitable solvent, such as chloroform (B151607) or toluene (B28343), and then introducing phosgene gas under controlled temperature conditions. chemicalbook.com For instance, phenyl chloroformate is synthesized by reacting phenol with phosgene, and this can be achieved by adding N,N-dimethylaniline to a solution of phenol and phosgene in chloroform at 5-10°C. chemicalbook.com Another patented method for preparing phenyl chloroformate involves reacting anhydrous sodium phenolate (B1203915) with a solution of phosgene in a non-polar solvent like toluene at temperatures ranging from -35°C to +15°C. google.com

| Parameter | Typical Conditions for Phenyl Chloroformate Synthesis |

| Reactants | Phenol (or sodium phenolate), Phosgene |

| Solvent | Chloroform, Toluene, Pentane, Hexane, Heptane, Benzene, Xylene chemicalbook.comgoogle.com |

| Base | N,N-dimethylaniline (or reaction via phenoxide) chemicalbook.com |

| Temperature | 5-10°C (with amine base); -35°C to +15°C (phenoxide route) chemicalbook.comgoogle.com |

| Yield | Approximately 90% chemicalbook.com |

This table presents generalized conditions for the synthesis of phenyl chloroformate, which are indicative of the methodologies applicable to this compound.

Triphosgene (B27547) and Diphosgene Alternatives in Aryl Chloroformate Preparation

The significant hazards associated with the handling of gaseous phosgene have led to the widespread adoption of safer, solid or liquid surrogates, namely triphosgene (bis(trichloromethyl) carbonate) and diphosgene (trichloromethyl chloroformate). sigmaaldrich.comwikipedia.org These reagents are easier to handle, transport, and store, and they generate phosgene in situ, minimizing the risks of exposure. sigmaaldrich.com

Triphosgene , a stable crystalline solid, can be considered a source of three equivalents of phosgene. sigmaaldrich.com Its reaction with alcohols or phenols to form chloroformates is typically activated by a tertiary amine base, such as pyridine (B92270) or triethylamine, in an inert solvent. epo.org The reaction is highly efficient and can be performed under mild conditions. Patents describe the preparation of various alkyl and aryl chloroformates by adding a solution of the alcohol or phenol to a mixture of triphosgene, a catalyst, and a base in an organic solvent. epo.org The use of triphosgene is now common in both laboratory and industrial settings for producing chloroformates. researchgate.net

Diphosgene , a liquid at room temperature, serves as a source of two equivalents of phosgene. wikipedia.org It offers advantages in handling over gaseous phosgene and can be used in similar phosgenation reactions. wikipedia.org Diphosgene is known to convert amines into isocyanates and secondary amines into carbamoyl (B1232498) chlorides, showcasing its reactivity analogous to phosgene. wikipedia.org A patent has described a liquid phosgenation reagent comprising a mixture of triphosgene and diphosgene, which offers reduced vapor pressure compared to diphosgene alone, thereby enhancing safety during handling. google.com

| Reagent | State | Phosgene Equivalents | Key Advantages |

| Phosgene | Gas | 1 | High reactivity, low cost |

| Diphosgene | Liquid | 2 | Easier to handle than phosgene wikipedia.org |

| Triphosgene | Solid | 3 | Safer to handle, transport, and store sigmaaldrich.com |

This interactive table summarizes the key properties of phosgene and its common surrogates used in chloroformate synthesis.

Photo-On-Demand Synthesis Approaches for Chloroformates

A modern and innovative approach to chloroformate synthesis involves the photo-on-demand generation of phosgene from chloroform. This method avoids the storage and handling of highly toxic phosgene or its oligomers. In this process, a solution of an alcohol in chloroform is irradiated with UV light in the presence of oxygen. Chloroform serves as both the solvent and the phosgene precursor. This in situ generation and immediate consumption of phosgene significantly enhances the safety of the process. This technique has been successfully applied to the synthesis of various chloroformates, which can then be converted in a one-pot reaction to carbonates and carbamates.

Non-Phosgene Synthetic Pathways

Concerns over the toxicity of phosgene and its derivatives have spurred research into alternative, phosgene-free synthetic routes to aryl chloroformates. These methods often rely on different carbonylation agents or innovative precursor design.

Alternative Carbonylation Reactions for Aryl Chloroformate Formation

While direct carbonylation of 2,3-difluorophenol (B1222669) to its chloroformate without using phosgene is not widely documented, related carbonylation reactions highlight potential pathways. For instance, the carbonylation of 2,3-difluorobenzyl chloride with carbon monoxide in the presence of a cobalt tetracarbonyl salt catalyst has been used to synthesize 2,3-difluorophenylacetic acid. google.com This demonstrates the feasibility of introducing a carbonyl group into a difluorinated aromatic system. Research into "CO-free" carbonylation reactions, which utilize C1 surrogate molecules like formaldehyde (B43269) or formic acid, is an emerging field that may offer future phosgene-free routes to chloroformates.

Precursor Design and Functionalization for this compound Synthesis

One documented method for the preparation of 2,3-difluorophenol starts from 1,2-difluorobenzene (B135520). The process involves a three-step sequence:

Ortho-lithiation of 1,2-difluorobenzene using n-butyllithium at low temperatures (-78°C).

Quenching of the resulting organolithium species with trimethyl borate (B1201080) to form a boronate ester.

Oxidation of the boronate ester with hydrogen peroxide to yield 2,3-difluorophenol. chemicalbook.com

Principles of Sustainable Synthesis in this compound Production

The contemporary synthesis of specialty chemicals like this compound is increasingly guided by the principles of green and sustainable chemistry. These principles aim to minimize environmental impact and enhance process safety and efficiency. Key areas of focus include the strategic selection of solvents and the implementation of methods to improve atom economy and reduce waste. humanjournals.com

Historically, a range of organic solvents have been employed for the synthesis of aryl chloroformates from phenols and phosgene, including pentane, hexane, heptane, benzene, and toluene. google.com The selection often depends on factors such as the boiling point, which should ideally be significantly different from the product to facilitate purification by distillation, and its inertness under the reaction conditions. google.com For instance, a patented method for phenyl chloroformate preparation highlights the use of toluene. google.com

Modern chemical manufacturing emphasizes the use of greener and more sustainable solvents. Pharmaceutical companies and chemical manufacturers have developed solvent selection guides that rank solvents based on their safety, health, and environmental (SHE) impact. acs.orgubc.caacsgcipr.org These guides categorize solvents into classes such as "recommended," "usable," and "banned." acs.orgubc.ca For example, solvents like chloroform are often categorized as "banned" due to health concerns, making their use in large-scale production undesirable. ubc.ca Greener alternatives from various solvent families, such as certain alcohols, esters, and ethers, are preferred. nih.gov The use of deep eutectic solvents (DES) is also an emerging green alternative for acylation reactions. rsc.orgresearchgate.net

The influence of the solvent on the reaction mechanism is a key consideration. Studies on the solvolysis of analogous compounds, such as p-nitrophenyl chloroformate, show that the reaction mechanism can be highly sensitive to the solvent's nucleophilicity and ionizing power. researchgate.net In the synthesis of this compound, the electron-withdrawing nature of the fluorine atoms affects the reactivity of the parent phenol, making the choice of an appropriate solvent system crucial for optimizing the reaction.

To illustrate the impact of solvent choice, the following interactive table presents a selection of solvents and their general classification according to sustainability guides, which would be a critical consideration in the process development for this compound.

Interactive Table: Solvent Selection Guide for Sustainable Synthesis

| Solvent | Class | Key Considerations |

|---|---|---|

| Toluene | Usable | Good for dissolving reactants; moderate environmental and health impact. google.com |

| Heptane | Recommended | Low toxicity; good for non-polar reactions. google.com |

| Ethyl Acetate | Recommended | Relatively low toxicity and biodegradable. nih.gov |

| 2-Methyl-THF | Recommended | A greener alternative to THF and other ethers. nih.gov |

| Dichloromethane | Substitution Advised | Effective solvent but has health and environmental concerns. nih.gov |

| Chloroform | Banned | High toxicity and environmental impact. ubc.ca |

| Water | Recommended | The greenest solvent, but its use depends on the reaction's compatibility with aqueous conditions. acs.org |

This table is a generalized representation based on established solvent selection guides and is intended to illustrate the principles of solvent selection.

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. libretexts.orgtaylorfrancis.com Maximizing atom economy is a key strategy for minimizing waste. libretexts.org

The synthesis of this compound can be achieved using different phosgenating agents, primarily phosgene (COCl₂) or triphosgene (C₃Cl₆O₃). The choice between these two reagents has significant implications for atom economy and waste generation.

The reaction of 2,3-difluorophenol with phosgene can be represented as: C₆H₃F₂OH + COCl₂ → C₆H₃F₂OCOCl + HCl

The reaction with triphosgene, which acts as a source of three molecules of phosgene, can be summarized as: 3 C₆H₃F₂OH + (Cl₃CO)₂CO → 3 C₆H₃F₂OCOCl + 3 HCl

While both reactions produce the desired product and hydrogen chloride (HCl) as a byproduct, the theoretical atom economy differs. A comparison of the atom economy for these two routes highlights the efficiency of each process.

Interactive Table: Atom Economy Comparison for the Synthesis of this compound

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Desired Product | Molar Mass ( g/mol ) | Byproduct(s) | Total Reactant Mass ( g/mol ) | % Atom Economy |

|---|---|---|---|---|---|---|---|

| Phosgene | COCl₂ | 98.92 | C₇H₃Cl F₂O₂ | 192.55 | HCl | 229.02 | 84.1% |

Calculation based on the reaction of 2,3-difluorophenol (Molar Mass: 130.1 g/mol ) with the respective phosgenating agent. The % Atom Economy is calculated as (Mass of desired product / Total mass of reactants) x 100. libretexts.orgstudypulse.au

The table demonstrates that, theoretically, both phosgene and triphosgene offer the same high atom economy for the chloroformylation reaction itself. However, the practical advantages of using solid triphosgene, such as easier handling and storage compared to gaseous phosgene, often make it the preferred reagent in laboratory and smaller-scale industrial settings. nih.gov

Waste minimization in the production of this compound also involves several other strategies:

Catalyst Use: Employing catalysts can increase reaction rates and selectivity, reducing the formation of byproducts and allowing for milder reaction conditions. humanjournals.com

Process Optimization: Fine-tuning reaction parameters such as temperature, pressure, and reactant stoichiometry can maximize the yield of the desired product and minimize waste. google.com

Byproduct Management: The primary byproduct, hydrogen chloride (HCl), is corrosive. It is typically neutralized with a base, forming a salt that must be disposed of. In some industrial processes, there are opportunities to capture and utilize HCl.

Solvent Recycling: When possible, used solvents should be recovered, purified, and reused within the process to reduce the consumption of fresh solvent and minimize waste streams. nih.gov

Waste Treatment: Any unavoidable waste streams must be treated to reduce their environmental impact. For example, residual phosgene or chloroformate can be quenched with a suitable reagent like aqueous base or ammonia (B1221849) before disposal. cdc.gov

By integrating these principles of sustainable synthesis, the production of this compound and its analogues can be made more environmentally benign, safer, and economically viable.

Reaction Mechanisms and Mechanistic Investigations Involving 2,3 Difluorophenyl Chloroformate

Nucleophilic Acyl Substitution Pathways of 2,3-Difluorophenyl Chloroformate

Nucleophilic acyl substitution is the most common reaction pathway for chloroformates. libretexts.org The general mechanism involves the addition of a nucleophile to the carbonyl carbon, leading to a tetrahedral intermediate. libretexts.orgyoutube.com This intermediate then collapses, expelling the chloride or the 2,3-difluorophenoxide group. Due to the high reactivity of the acyl chloride moiety, these reactions are typically efficient. The stability of the leaving group plays a crucial role in the reaction's favorability. youtube.com

The reaction of this compound with primary or secondary amines, a process known as aminolysis, yields carbamates. libretexts.orgwikipedia.org This transformation is a cornerstone of organic synthesis, particularly in the installation of protecting groups. wikipedia.org The mechanism proceeds through a nucleophilic acyl substitution pathway. youtube.com

The reaction is initiated by the nucleophilic attack of the amine's lone pair on the electrophilic carbonyl carbon of the chloroformate. This addition forms a transient, unstable tetrahedral intermediate. youtube.com Subsequently, the intermediate collapses, and the chloride ion, being an excellent leaving group, is expelled. A second equivalent of the amine or an added base then deprotonates the resulting ammonium (B1175870) salt to afford the final, neutral carbamate (B1207046) product and an ammonium chloride salt. youtube.com Kinetic studies on analogous phenyl chloroformates in aqueous solutions show that for reactions with secondary alicyclic amines, the rate-determining step is the formation of the zwitterionic tetrahedral intermediate. nih.gov

Table 1: Key Features of Aminolysis of this compound

| Feature | Description |

| Reactants | This compound, Primary or Secondary Amine |

| Product | N-substituted 2,3-difluorophenyl carbamate |

| Mechanism Type | Nucleophilic Acyl Substitution libretexts.orgyoutube.com |

| Key Intermediate | Tetrahedral Intermediate youtube.com |

| Leaving Group | Chloride Ion (Cl⁻) |

| Stoichiometry | Requires two equivalents of amine or one equivalent of amine and a non-nucleophilic base. libretexts.org |

When this compound reacts with an alcohol (alcoholysis), the product is a mixed diaryl or alkyl-aryl carbonate. wikipedia.org This reaction also follows a nucleophilic acyl substitution mechanism, similar to aminolysis.

The alcohol's oxygen atom acts as the nucleophile, attacking the carbonyl carbon. libretexts.org This step forms a tetrahedral intermediate. The subsequent reformation of the carbonyl double bond leads to the expulsion of the chloride ion. youtube.com A weak base, such as pyridine (B92270), is often added to the reaction mixture to neutralize the hydrochloric acid (HCl) generated, driving the reaction to completion. researchgate.net

Table 2: Key Features of Alcoholysis of this compound

| Feature | Description |

| Reactants | This compound, Alcohol |

| Product | 2,3-Difluorophenyl alkyl carbonate or 2,3-Difluorophenyl aryl carbonate |

| Mechanism Type | Nucleophilic Acyl Substitution libretexts.org |

| Key Intermediate | Tetrahedral Intermediate libretexts.org |

| Leaving Group | Chloride Ion (Cl⁻) |

| Additives | Often requires a base (e.g., pyridine) to scavenge HCl. wikipedia.orgresearchgate.net |

The reaction between this compound and a carboxylic acid results in the formation of a mixed carbonic-carboxylic anhydride. wikipedia.org These mixed anhydrides are highly activated intermediates, useful for subsequent reactions such as amide bond formation, particularly in peptide synthesis. highfine.comresearchgate.net

This transformation is typically carried out at low temperatures in the presence of a tertiary amine base, like triethylamine. researchgate.netresearchgate.net The base first deprotonates the carboxylic acid to form a more nucleophilic carboxylate anion. The carboxylate then attacks the carbonyl carbon of the chloroformate. researchgate.net The resulting tetrahedral intermediate collapses by eliminating the chloride ion, yielding the mixed anhydride. wikipedia.orgresearchgate.net These anhydrides are generally not isolated and are used in situ due to their high reactivity. researchgate.net

Table 3: Key Features of Mixed Anhydride Synthesis

| Feature | Description |

| Reactants | This compound, Carboxylic Acid |

| Product | Mixed Carbonic-Carboxylic Anhydride |

| Mechanism Type | Nucleophilic Acyl Substitution |

| Key Intermediate | Tetrahedral Intermediate |

| Leaving Group | Chloride Ion (Cl⁻) |

| Conditions | Requires a non-nucleophilic base (e.g., triethylamine) and typically low temperatures (-20 °C to 20 °C). researchgate.netgoogle.com |

Radical-Mediated Transformations with Aryl Chloroformates

Beyond classical nucleophilic pathways, aryl chloroformates can engage in radical-mediated reactions, significantly expanding their synthetic utility. These transformations are often initiated by photoinduced catalysis or single electron transfer processes.

Recent advances in photoredox catalysis have enabled the use of aryl chloroformates in carbon-carbon and carbon-heteroatom bond-forming reactions. nih.govnih.gov While specific studies on this compound are not prevalent, the general mechanism for aryl chloroformates provides a strong model. In a typical system, a dual catalytic cycle involving a nickel catalyst and a photocatalyst is employed. nih.gov

The proposed mechanism begins with the oxidative addition of the aryl chloroformate to a Ni(0) complex to form a Ni(II) intermediate. nih.gov Concurrently, a photocatalyst, upon excitation by visible light, becomes a potent single-electron oxidant. nih.gov This excited photocatalyst oxidizes the Ni(II) complex to a transient Ni(III) species. Photoelimination from the Ni(III) intermediate releases a chlorine radical, which can then abstract a hydrogen atom from a suitable substrate (e.g., an alkane) to generate a carbon-centered radical. nih.govnih.gov This radical then couples with the remaining Ni(II) complex, and subsequent reductive elimination affords the C-C coupled product and regenerates the Ni(0) catalyst. nih.gov This strategy allows for the functionalization of otherwise unreactive C-H bonds. nih.gov The formation of carbon-heteroatom bonds is also a significant application of photocatalysis. mdpi.com

Table 4: General Scheme for Photoinduced Catalysis with Aryl Chloroformates

| Feature | Description |

| Reaction Type | Cross-coupling (C-C or C-Heteroatom bond formation) nih.govmdpi.com |

| Catalytic System | Dual catalysis: Nickel catalyst and a photoredox catalyst (e.g., Iridium or Ruthenium complex). nih.gov |

| Key Steps | Oxidative addition, Single Electron Transfer (SET), Photoelimination of a chlorine radical, Hydrogen Atom Transfer (HAT), Reductive elimination. nih.govnih.gov |

| Radical Species | Chlorine radical, Substrate-derived radical (e.g., alkyl radical). nih.gov |

| Significance | Enables the use of abundant feedstock chemicals for complex molecule synthesis under mild conditions. nih.gov |

Single Electron Transfer (SET) is a fundamental process that can initiate the radical reactivity of aryl chloroformates. nih.govrsc.org An SET event involves the transfer of a single electron from a donor (a reductant, which can be a chemical reagent or a photoexcited catalyst) to the chloroformate molecule. nih.gov

Upon accepting an electron, the aryl chloroformate forms a transient radical anion. This intermediate is generally unstable and undergoes rapid fragmentation. The fragmentation typically involves the cleavage of the carbon-chlorine bond, which is energetically favorable, to release a stable chloride anion and an aryloxycarbonyl radical (ArO-C•=O). This radical can then undergo decarboxylation to generate an aryl radical. The resulting aryl radical is a versatile intermediate that can participate in various synthetic transformations, including addition to double bonds and C-H arylation. nih.gov The feasibility of the initial SET step is dependent on the reduction potential of the chloroformate and the oxidation potential of the electron donor. rsc.org

Table 5: General Principles of SET Processes in Aryl Chloroformate Reactivity

| Feature | Description |

| Initiation | Transfer of a single electron to the aryl chloroformate from a donor. nih.gov |

| Key Intermediates | Aryl chloroformate radical anion, Aryloxycarbonyl radical, Aryl radical. nih.gov |

| Fragmentation Pathway | Cleavage of the C-Cl bond from the radical anion, followed by potential decarboxylation. |

| Electron Donors | Chemical reductants, photoexcited catalysts, or electrodes. mdpi.com |

| Synthetic Utility | Generates aryl radicals for subsequent bond-forming reactions. nih.govdp.tech |

Catalytic Reaction Mechanisms Utilizing this compound

Catalytic methods offer efficient and selective pathways for the functionalization of this compound. Transition metals and organocatalysts have been explored to modulate the reactivity of the chloroformate and enable a variety of transformations.

Transition metal catalysis provides powerful tools for the cross-coupling and functionalization of aryl chloroformates. While specific studies on this compound are limited, the established reactivity of related compounds offers insights into potential catalytic cycles.

Nickel Catalysis:

Nickel catalysts are known for their ability to activate relatively unreactive C-O bonds. In the context of aryl chloroformates, nickel catalysis can facilitate cross-coupling reactions. A notable example, although involving a different substrate, is the nickel-catalyzed three-component reductive carbonylation of alkyl halides, aryl halides, and ethyl chloroformate. nih.gov This reaction highlights the capability of nickel to engage chloroformates in multi-component processes. nih.gov

A proposed general mechanism for the nickel-catalyzed cross-coupling of an aryl chloroformate like this compound with an organometallic reagent (e.g., an organozinc reagent) would likely proceed through a Ni(0)/Ni(II) catalytic cycle. The cycle would initiate with the oxidative addition of the aryl chloroformate to a Ni(0) species. However, the C-Cl bond in the chloroformate is significantly more reactive than the C-O bond. Therefore, the initial oxidative addition would likely occur at the C-Cl bond, forming a Ni(II) acyl complex. This intermediate could then undergo transmetalation with the organometallic partner, followed by reductive elimination to yield the desired ketone and regenerate the Ni(0) catalyst.

The presence of the two fluorine atoms on the phenyl ring of this compound would render the carbonyl carbon more electrophilic, potentially accelerating the initial oxidative addition step. Conversely, the electron-withdrawing nature of the difluorophenoxy group could influence the rate of reductive elimination. A retracted study on the nickel-catalyzed deoxygenative cross-electrophile coupling of benzyl (B1604629) chloroformates with aryl iodides also points to the exploration of nickel catalysis for C-O bond activation in chloroformates, suggesting that under specific conditions, different reaction pathways may be accessible. rsc.org

Copper Catalysis:

Copper catalysts are well-established for C-O and C-C bond-forming reactions. While direct copper-catalyzed cross-coupling reactions with this compound are not extensively documented, related transformations with acyl chlorides suggest potential pathways. For instance, copper(II)-catalyzed ortho-functionalization of 2-arylpyridines with acyl chlorides demonstrates the ability of copper to mediate the reaction of the acyl chloride moiety. rsc.orgnih.gov

A plausible copper-catalyzed reaction involving this compound could be a coupling with a nucleophile. The mechanism might involve the coordination of the copper catalyst to the carbonyl oxygen of the chloroformate, enhancing its electrophilicity. Subsequent nucleophilic attack at the carbonyl carbon would lead to the displacement of the chloride ion. The difluorophenoxy group would act as a leaving group in a subsequent step if the reaction proceeds further to form a different product. The Lewis acidity of the copper catalyst is crucial in this process.

The following table summarizes the key aspects of potential transition metal-catalyzed reactions with this compound based on analogous systems.

| Catalyst | Proposed Reaction Type | Key Mechanistic Steps | Influence of 2,3-Difluoro Substituents |

| Nickel | Cross-coupling | Oxidative addition (at C-Cl), Transmetalation, Reductive elimination | Increased electrophilicity of carbonyl carbon may facilitate oxidative addition. |

| Copper | Nucleophilic substitution | Lewis acid activation of carbonyl, Nucleophilic attack, Chloride displacement | Enhanced electrophilicity of the carbonyl group would favor nucleophilic attack. |

Organocatalysis in Aryl Chloroformate Functionalization

Organocatalysis has emerged as a powerful strategy in organic synthesis, offering a metal-free alternative for a wide range of transformations. The functionalization of aryl chloroformates using organocatalysts often relies on the activation of the substrate or the nucleophile.

A common mode of organocatalytic activation for acylating agents like this compound involves the use of nucleophilic catalysts, such as 4-dimethylaminopyridine (B28879) (DMAP) or N-heterocyclic carbenes (NHCs). These catalysts react with the chloroformate to form a highly reactive acyl-catalyst intermediate.

For example, with a catalyst like DMAP, the reaction would proceed via the formation of a 2,3-difluorophenoxycarbonylpyridinium salt. This intermediate is a significantly more potent acylating agent than the parent chloroformate. The increased reactivity is due to the positive charge on the pyridine nitrogen, which makes the carbonyl carbon highly electrophilic. This activated intermediate can then react with a wide range of nucleophiles (e.g., alcohols, amines) to form the corresponding carbonates or carbamates, regenerating the DMAP catalyst.

The electron-withdrawing difluoro-substituents on the phenyl ring of this compound would make the carbonyl carbon inherently more susceptible to nucleophilic attack by the organocatalyst, potentially leading to faster formation of the active acyl-catalyst intermediate compared to non-fluorinated analogues.

The table below outlines a general organocatalytic cycle for the acylation of a nucleophile using this compound.

| Catalyst Type | Example Catalyst | Activation Mode | Key Intermediate |

| Nucleophilic Amine | DMAP | Formation of a reactive acylpyridinium salt | 2,3-Difluorophenoxycarbonylpyridinium ion |

| N-Heterocyclic Carbene | Imidazolium-based NHC | Formation of a highly activated acyl-azolium adduct | Acyl-azolium intermediate |

Stereochemical Aspects and Enantioselective Transformations Mediated by Fluorinated Chloroformates

The presence of fluorine atoms in a molecule can significantly influence its conformational preferences and the stereochemical outcome of reactions. beilstein-journals.org While specific studies on enantioselective transformations directly mediated by the this compound moiety are scarce, the principles of stereocontrol in reactions of fluorinated compounds can be applied to understand the potential for developing such methods.

The introduction of a chiral center during a reaction involving this compound would require a chiral catalyst or a chiral auxiliary. The fluorinated phenoxy group itself is not chiral, but its electronic and steric properties can influence the transition state geometry in a catalyzed reaction.

In a hypothetical enantioselective reaction, a chiral catalyst would bind to either the chloroformate or the nucleophile, creating a chiral environment around the reacting centers. The difluoro-substituents could play a role in the non-covalent interactions (e.g., dipole-dipole, steric) between the substrate and the chiral catalyst, thereby influencing the facial selectivity of the nucleophilic attack.

For instance, in an organocatalyzed enantioselective acylation of a secondary alcohol, a chiral nucleophilic catalyst (e.g., a chiral amine) could be employed. The diastereomeric transition states leading to the two enantiomeric products would have different energies due to the specific interactions involving the difluorinated ring. The catalyst would be designed to favor one transition state over the other, leading to an enantiomeric excess of one product.

The development of enantioselective methods for the functionalization of prochiral nucleophiles with this compound represents an area with potential for future research. The unique electronic properties conferred by the fluorine atoms could be exploited to achieve high levels of stereocontrol.

Applications of 2,3 Difluorophenyl Chloroformate in Advanced Organic Synthesis

Introduction of 2,3-Difluorophenyl Moieties into Complex Molecular Structures

The primary application of 2,3-difluorophenyl chloroformate lies in its ability to introduce the 2,3-difluorophenyl group onto various substrates. This is typically achieved through reactions with nucleophiles such as alcohols, phenols, and amines, leading to the formation of carbonates, carbamates, and other related functional groups.

Strategic Fluorine-Containing Functional Group Installation

The introduction of fluorine atoms into organic molecules is a widely employed strategy to modulate their physicochemical and biological properties. nih.govu-tokyo.ac.jp Fluorine's high electronegativity and relatively small size can alter a molecule's lipophilicity, metabolic stability, binding affinity, and pKa. u-tokyo.ac.jp The 2,3-difluorophenyl group, in particular, offers a specific substitution pattern that can be leveraged to fine-tune these properties. The installation of this moiety can block sites susceptible to metabolic oxidation, thereby enhancing the metabolic stability of a drug candidate. u-tokyo.ac.jp Furthermore, the electron-withdrawing nature of the fluorine atoms can influence the reactivity and properties of adjacent functional groups. u-tokyo.ac.jp

The strategic placement of fluorine can lead to more potent and selective drugs. For example, in medicinal chemistry, the introduction of fluorine can enhance the binding affinity of a ligand to its target protein. u-tokyo.ac.jp

Impact on Molecular Architecture and Conformation

The presence of fluorine atoms, especially in a vicinal arrangement as in the 2,3-difluorophenyl group, can have a profound impact on the local conformation of a molecule. The stereoelectronic effects of the C-F bonds can influence torsional angles and favor specific rotamers. For instance, vicinal difluoroalkanes are known to exhibit a preference for gauche conformations due to hyperconjugative interactions. mdpi.com This conformational control can be crucial in the design of molecules with specific three-dimensional structures required for biological activity. By dictating the preferred shape of a molecule, the 2,3-difluorophenyl group can influence how it interacts with biological targets such as enzymes and receptors. mdpi.com

Role as Precursors for Protecting Group Reagents

Protecting groups are essential tools in multi-step organic synthesis, temporarily masking a reactive functional group to prevent unwanted side reactions. labinsights.nl this compound can serve as a precursor for the development of novel fluorinated protecting groups.

Analogues of Carboxybenzyl (Cbz) and Fluorenylmethyloxycarbonyl (Fmoc) Groups

The widely used Cbz and Fmoc protecting groups for amines are based on benzyloxycarbonyl and fluorenylmethyloxycarbonyl frameworks, respectively. By analogy, this compound can be used to create a 2,3-difluorobenzyloxycarbonyl (2,3-diF-Cbz) or similar protecting group. The fluorine atoms would modify the electronic properties of the aromatic ring, potentially altering the stability and cleavage conditions of the protecting group. This allows for the development of orthogonal protection strategies, where one protecting group can be selectively removed in the presence of others. ub.edu

Development of Novel Fluorinated Protecting Groups

The unique properties of fluorine can be harnessed to design novel protecting groups with specific advantages. A protecting group derived from this compound would introduce fluorine atoms into the protected molecule, which could be beneficial for purification using fluorous-phase separation techniques. merckmillipore.com Furthermore, the cleavage of such a protecting group would release a fluorinated byproduct, which might be more easily removed from the reaction mixture. The development of new protecting groups is crucial for expanding the toolbox of synthetic chemists and enabling the synthesis of increasingly complex molecules. labinsights.nl

Synthesis of Fluorine-Containing Heterocycles and Advanced Building Blocks

Heterocyclic compounds are ubiquitous in pharmaceuticals and agrochemicals. unipa.it The incorporation of fluorine into these ring systems is a proven strategy for enhancing their biological activity. nih.govresearchgate.net While direct reactions using this compound to form heterocycles are not the primary application, the moieties it installs can serve as precursors for cyclization reactions.

Derivatization to Fluoroquinolone Precursors

Fluoroquinolones are a critical class of synthetic broad-spectrum antibiotics, and their synthesis often relies on the construction of a core quinolone ring system, which is frequently built from appropriately substituted anilines. The introduction of fluorine atoms onto this core is known to significantly enhance antibacterial activity. mdpi.comnih.gov While direct literature detailing the use of this compound in this specific context is scarce, its role can be understood through analogous synthetic strategies that employ related difluoroaniline derivatives and chloroformates.

A common strategy in fluoroquinolone synthesis involves the conversion of a difluoroaniline into a more elaborate intermediate that can undergo cyclization to form the quinolone scaffold. mdpi.comquimicaorganica.org For instance, in a related synthesis, 3,4-difluoroaniline (B56902) is converted into 3,4-difluorophenyl isothiocyanate. A key step in this conversion involves the use of ethyl chloroformate to facilitate the transformation of an intermediate dithiocarbamate (B8719985). mdpi.com This highlights the utility of chloroformates in activating aniline (B41778) derivatives for further reactions.

By analogy, 2,3-difluoroaniline (B47769) could be a starting material for a fluoroquinolone synthesis, and this compound could serve as a key reagent, not as a direct building block for the ring, but as an activator or a protecting group in a multi-step sequence. For example, it could be used to form a carbamate (B1207046) with another part of a molecule, which then undergoes cyclization. The 2,3-difluoro substitution pattern is of particular interest as different fluorination patterns on the quinolone ring can modulate the spectrum of activity and safety profile of the final antibiotic. nih.gov A representative synthesis of a fluoroquinolone precursor starting from a difluoroaniline derivative is outlined below, illustrating the type of transformations where a reagent like this compound could be conceptually applied.

Table 1: Representative Synthesis of a Fluoroquinolone Precursor (Based on an analogous synthesis using 3,4-difluoroaniline and ethyl chloroformate)

| Step | Starting Material | Reagent(s) | Intermediate/Product | Purpose of Chloroformate Analogue |

| 1 | 3,4-Difluoroaniline | 1. CS₂2. Ethyl chloroformate | 3,4-Difluorophenyl isothiocyanate | Activates dithiocarbamate intermediate |

| 2 | 3,4-Difluorophenyl isothiocyanate | 1. Dimethyl malonate, KOBuᵗ2. 4-Fluorobenzyl chloride | Ketenethioacetal derivative | - |

| 3 | Ketenethioacetal derivative | Heat (Diphenyl ether) | Methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate | - |

| This table illustrates a known synthetic route mdpi.com where ethyl chloroformate, an analogue, is used. This demonstrates a potential type of application for chloroformates in the broader context of fluoroquinolone synthesis. |

Incorporation into Pyrimidine and Indole (B1671886) Ring Systems

Pyrimidine Systems: The construction of pyrimidine-based heterocycles is fundamental in medicinal chemistry. Chloroformates are valuable reagents in this area, typically used to introduce a carbonyl group or to facilitate cyclization reactions to form fused ring systems. While specific examples employing this compound are not prominent in the literature, the reactivity of simpler chloroformates like ethyl chloroformate provides a clear blueprint for its potential utility.

In one documented example, ethyl chloroformate is used to construct a triazole ring onto a pyridopyrimidine core. nih.gov The synthesis involves the reaction of a 2-hydrazinyl-pyridopyrimidine derivative with ethyl chloroformate in pyridine (B92270). This reaction proceeds via a cyclo-condensation mechanism to yield a pyrido[2,3-d] nih.govnih.govwikipedia.orgtriazolo[4,3-a]pyrimidine-3,5-dione. This transformation showcases the ability of chloroformates to act as a one-carbon source for building a new heterocyclic ring, effectively incorporating a C=O group into the final structure. The use of this compound in such a reaction would result in the formation of a phenyl-substituted carbamate intermediate, which could then undergo intramolecular cyclization. The electron-withdrawing nature of the 2,3-difluorophenyl group could influence the reaction rate and the stability of the intermediates involved.

Indole Systems: The functionalization of indole rings is a cornerstone of synthetic chemistry. Chloroformates can react with the indole nitrogen to form N-carbamates, which serve as protecting groups or as intermediates for further modification. More complex reactions involve the chloroformate-mediated cleavage of indole alkaloid ring systems to generate novel molecular scaffolds. ijbpas.com However, the specific incorporation of the this compound moiety to construct the indole ring itself is not a commonly reported strategy. Synthesis of the indole core typically follows pathways such as the Fischer, Reissert, or Larock indole syntheses. The role of this compound would more likely be in the subsequent functionalization of a pre-formed indole ring, for example, at the C3 position through a Friedel-Crafts-type acylation, although such reactivity must compete with N-acylation.

Carbon-Hydrogen Functionalization Strategies Utilizing Aryl Chloroformates

Direct C-H functionalization has emerged as a powerful strategy in organic synthesis, offering a more atom- and step-economical approach to building molecular complexity by avoiding the pre-functionalization of starting materials. unipv.it While aryl halides are common coupling partners in these reactions, the reactivity of aryl chloroformates presents an alternative, albeit less explored, avenue. The key to their utility lies in the ability of the C-Cl bond within the chloroformate group to undergo oxidative addition to a transition metal center, enabling cross-coupling reactions.

Direct C(sp3)-H Cross-Coupling Reactions

Direct C(sp³)-H cross-coupling reactions aim to form a carbon-carbon bond between an unactivated aliphatic C-H bond and an aryl group. A common catalytic paradigm involves the activation of a C(sp³)-H bond by a transition metal (e.g., palladium) to form an alkyl-metal intermediate. This intermediate then undergoes reaction with an electrophilic coupling partner.

While there is a lack of direct examples showing aryl chloroformates in C(sp³)-H arylation, their competency as electrophilic partners has been established in other fundamental cross-coupling reactions. Research has demonstrated the first palladium-catalyzed Suzuki-type cross-coupling reaction between arylboronic acids and aryl chloroformates. researchgate.net This reaction achieves a one-carbon homologation, producing aryl esters in good yields and demonstrating that the C(sp²)-O(CO)Cl unit can serve as an effective electrophile in a Pd(0)/Pd(II) catalytic cycle.

Based on this precedent, a plausible catalytic cycle for the direct C(sp³)-H arylation using an aryl chloroformate like this compound can be proposed. The cycle would likely involve:

Activation of a C(sp³)-H bond by a high-valent Pd(II) or Pd(IV) catalyst to form an alkyl-Pd intermediate.

Oxidative addition of the aryl chloroformate to a Pd(0) center is less likely; instead, the alkyl-Pd intermediate could react with the chloroformate in a reductive elimination step. A more plausible pathway involves the C-H activation step generating a nucleophilic alkyl-metal species that then couples with the electrophilic chloroformate.

The reaction would yield an ester, where the aliphatic carbon is now bonded to the carbonyl carbon of the original chloroformate. The scope of the aryl chloroformate partner in related couplings is broad, tolerating various substitution patterns, as shown in the table below based on Suzuki-type couplings.

Table 2: Substrate Scope of Aryl Chloroformates in a Model Cross-Coupling Reaction (Based on data from Pd-catalyzed coupling with arylboronic acids researchgate.net)

| Aryl Chloroformate Substrate | Coupling Partner | Product Type | Yield (%) |

| Ethyl chloroformate | Phenylboronic acid | Ethyl benzoate | 85 |

| Ethyl chloroformate | 4-Methylphenylboronic acid | Ethyl 4-methylbenzoate | 81 |

| Ethyl chloroformate | 4-Methoxyphenylboronic acid | Ethyl 4-methoxybenzoate | 89 |

| Phenyl chloroformate | Phenylboronic acid | Phenyl benzoate | 83 |

| Phenyl chloroformate | 4-Methylphenylboronic acid | Phenyl 4-methylbenzoate | 82 |

| This table illustrates the viability of chloroformates as electrophilic partners in cross-coupling, suggesting their potential for C-H functionalization reactions. |

Regioselectivity and Chemoselectivity in C-H Activation Processes

Controlling selectivity is a paramount challenge in C-H activation chemistry. nih.gov The use of a reagent like this compound introduces specific considerations for both regioselectivity (which C-H bond reacts) and chemoselectivity (which functional group reacts).

Regioselectivity: The regioselectivity of a C-H activation reaction is governed by steric and electronic factors, and often by the use of directing groups. researchgate.netthieme.de In a reaction involving this compound as a coupling partner, the regioselectivity would primarily be determined by the substrate containing the C-H bonds. For example, in the functionalization of an alkane, tertiary C-H bonds are generally more reactive than secondary, which are more reactive than primary, due to the relative stability of the resulting alkyl radical or organometallic intermediates.

Chemoselectivity: Chemoselectivity is a significant hurdle when using multifunctional reagents. This compound possesses a highly reactive chloroformate group, which is a potent electrophile susceptible to nucleophilic attack by alcohols, amines, and even water. A successful C-H cross-coupling reaction must proceed under conditions where the desired C-H activation and coupling pathway is faster than any undesired nucleophilic attack on the chloroformate.

Achieving such chemoselectivity would depend heavily on the catalyst system. The catalyst must be capable of activating a specific C-H bond without promoting side reactions. For instance, in a potential coupling with a substrate containing both C-H bonds and a hydroxyl group, the catalyst and conditions must be finely tuned to favor C-H activation over O-acylation by the chloroformate. This challenge highlights the complexity of employing highly reactive electrophiles in C-H functionalization and underscores the need for continued development of highly selective catalyst systems. nih.govnih.gov

Derivatives and Analogues of 2,3 Difluorophenyl Chloroformate: Synthetic Utility and Exploration

Structure-Reactivity Relationships in Substituted Phenyl Chloroformates

The reactivity of phenyl chloroformates in nucleophilic substitution reactions is profoundly influenced by the nature and position of substituents on the aromatic ring. These reactions, which are central to the synthetic utility of chloroformates, are typically slow. This reduced reactivity is attributed to the initial-state stabilization afforded by strong resonance electron donation from the phenoxy group to the carbonyl center.

Kinetic studies, particularly solvolysis reactions analyzed through the extended (two-term) Grunwald-Winstein equation, provide quantitative insight into these relationships. The equation, log(k/k₀) = lN + mY, correlates the specific rate of solvolysis (k) in various solvents with the solvent's nucleophilicity (N) and ionizing power (Y), where l and m represent the sensitivity of the substrate to these parameters.

For phenyl chloroformate and its substituted derivatives like p-nitrophenyl chloroformate, the mechanism is predominantly an addition-elimination pathway where the associative step (nucleophilic attack) is rate-determining. mdpi.commdpi.com This is evidenced by high sensitivity to solvent nucleophilicity (l values typically around 1.7) and moderate sensitivity to solvent ionizing power (m values around 0.5). mdpi.com

Table 1: Grunwald-Winstein Parameters for Solvolysis of Substituted Phenyl Chloroformates at 25°C

| Compound | l (Sensitivity to N) | m (Sensitivity to Y) | l/m Ratio | Mechanism |

|---|---|---|---|---|

| p-Nitrophenyl Chloroformate | 1.68 ± 0.06 | 0.46 ± 0.04 | 3.67 | Addition-Elimination |

| Phenyl Chloroformate | ~1.74 | ~0.48 | ~3.6 | Addition-Elimination |

| p-Methoxyphenyl Chloroformate | Not explicitly stated | Not explicitly stated | 2.77 | Addition-Elimination |

Data sourced from studies on solvolysis kinetics. mdpi.com

The electronic nature of the substituent plays a critical role. Electron-withdrawing groups, such as the nitro group in p-nitrophenyl chloroformate, enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups would be expected to decrease the reaction rate. The large positive ρ values (a measure of reaction rate sensitivity to substituent electronic effects in Hammett plots) of 0.8–1.6 observed in aminolysis and methanolysis reactions confirm that the transition state is associative, with significant bond formation to the incoming nucleophile.

Synthesis and Reactivity of Chloroformate Analogues (e.g., Chlorothioformates)

Analogues of aryl chloroformates, where one or both oxygen atoms are replaced by sulfur, provide a fascinating case study in comparative reactivity. The synthesis of aryl chlorothioformates, such as the sulfur analogue of 2,3-difluorophenyl chloroformate, follows established chemical principles. The standard method involves the reaction of the corresponding thiophenol (in this case, 2,3-difluorothiophenol) with phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547). This reaction is analogous to the synthesis of chloroformates from phenols.

The substitution of oxygen with sulfur dramatically alters the mechanistic landscape of solvolysis reactions. While phenyl chloroformate reacts exclusively via an addition-elimination (A-E) pathway, its sulfur analogues exhibit a shift towards an ionization (Sɴ1-like) mechanism. mdpi.comnih.gov

Key Reactivity Differences:

Phenyl Chloroformate (PhOCOCl): Reacts solely through an addition-elimination pathway across all solvent types. mdpi.comnih.gov

Phenyl Chlorothioformate (PhSCOCl) & Phenyl Chlorothionoformate (PhOCSCl): These isomers exhibit dual reaction pathways. In nucleophilic solvents like ethanol-water mixtures, the A-E mechanism is favored. However, in highly ionizing, non-nucleophilic solvents rich in fluoroalcohols, the ionization mechanism becomes dominant. nih.govcdnsciencepub.com

Phenyl Chlorodithioformate (PhSCSCl): The introduction of a second sulfur atom completes the mechanistic shift, with the ionization pathway being dominant across the full range of solvents. nih.govcdnsciencepub.com

This mechanistic shift has profound consequences for reaction rates. The addition-elimination pathway is significantly retarded by the introduction of sulfur. For instance, in the hydrolysis of phenyl esters, phenyl chlorothioformate reacts approximately 55 times slower than phenyl chloroformate, highlighting the greater efficiency of the A-E pathway for the oxygen-containing compound. mdpi.com This retardation is attributed to the poorer ability of sulfur to stabilize the developing negative charge in the tetrahedral intermediate of the A-E mechanism compared to oxygen. Conversely, the tendency towards an ionization pathway increases as the atom adjacent to the carbonyl group changes from oxygen to sulfur to nitrogen, consistent with the relative stabilities of the corresponding resonance-stabilized cations. nih.gov

Development of Libraries of Fluorinated Aryl Chloroformates for Chemical Biology and Materials Science

The unique properties conferred by fluorine atoms—such as high electronegativity, metabolic stability, and the ability to modulate lipophilicity—have made fluorinated compounds invaluable tools. The development of libraries of fluorinated aryl chloroformates and related electrophiles has opened new avenues in chemical biology and materials science.

Applications in Chemical Biology

In chemical biology, fluorinated aryl chloroformates serve as powerful derivatizing agents for the analysis of polar and hydrophilic biomolecules. Their utility stems from their ability to react with functional groups like amines and hydroxyls under aqueous conditions, rendering the analytes suitable for extraction and analysis by techniques such as gas chromatography-mass spectrometry (GC-MS).

A notable study involved the synthesis and testing of several highly-fluorinated chloroformates for the direct derivatization of analytes in water.

Table 2: Examples of Fluorinated Chloroformates for Derivatization

| Derivatizing Agent | Abbreviation | Target Analytes | Application |

|---|---|---|---|

| 2,2,3,3,4,4,5,5-Octafluoro-1-pentyl chloroformate | OFPCF | Polar acids, hydroxylamine, amino acids | Optimal for broad-spectrum derivatization |

| 2,3,4,5,6-Pentafluorobenzyl chloroformate | PFBCF | Aminoalcohols, amino acids | Ideal for specific amine-containing analytes |

These reagents were developed to aid in the identification of highly polar disinfection by-products in drinking water.

Furthermore, the introduction of fluorine into bioactive molecules is a widely used strategy in medicinal chemistry to enhance properties like metabolic stability and binding affinity. nih.gov Libraries of fluorinated building blocks, including those derived from or related to aryl chloroformates, are synthesized to explore structure-activity relationships and identify novel therapeutic leads. researchgate.net

Applications in Materials Science

In materials science, aryl chloroformates are valuable precursors for the synthesis of polymers, particularly polycarbonates and polyurethanes. The reaction of a chloroformate with a diol or diamine, respectively, forms the basis of these polymerization processes.

The incorporation of fluorine into these polymers can impart desirable properties such as:

Increased thermal stability

Enhanced chemical resistance

Low surface energy (hydrophobicity and oleophobicity)

Unique optical properties

Libraries of fluorinated aryl chloroformates allow for the systematic synthesis of novel fluoropolymers with finely tuned characteristics. These materials find applications in high-performance coatings, advanced optics, and specialized membranes. The ability of fluorinated electrophiles to functionalize surfaces is also being explored to create materials with tailored wettability and biocompatibility.

Computational and Theoretical Studies on 2,3 Difluorophenyl Chloroformate Reactivity

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a primary tool for elucidating reaction mechanisms and predicting the energetics of chemical reactions.

For 2,3-Difluorophenyl chloroformate, DFT calculations would be instrumental in mapping out the potential energy surfaces for its reactions, such as nucleophilic substitution at the carbonyl carbon. Researchers would model the interaction of the chloroformate with various nucleophiles (e.g., amines, alcohols). The calculations would identify the structures of reactants, transition states, and products along a given reaction coordinate.

Key outputs from such a study, which are currently not available in published literature for this specific molecule, would include:

Activation Energies (Ea): The energy barrier that must be overcome for a reaction to occur. Lower activation energies indicate faster reaction rates. For example, DFT could be used to compare the activation energies for reactions with different nucleophiles, thus predicting selectivity.

Reaction Enthalpies (ΔH): The net energy change during a reaction, indicating whether it is exothermic or endothermic.

Transition State Geometries: The specific atomic arrangement at the peak of the energy barrier, which provides critical clues about the reaction mechanism (e.g., whether it proceeds via a concerted or stepwise pathway). Studies on unsubstituted phenyl chloroformates suggest an associative transition state in reactions with nucleophiles. rsc.org

A hypothetical DFT study could compare the reaction of this compound with that of phenyl chloroformate. The electron-withdrawing nature of the two fluorine atoms would be expected to increase the electrophilicity of the carbonyl carbon, potentially lowering the activation energy for nucleophilic attack compared to the non-fluorinated analogue.

Molecular Dynamics Simulations of Intermediates and Transition States

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. While DFT is excellent for static energy calculations, MD allows for the study of the dynamic behavior of systems over time, providing insights into conformational flexibility, solvent effects, and the stability of transient species.

In the context of this compound, MD simulations could be employed to:

Study the Stability of Reaction Intermediates: If a reaction proceeds through a multi-step mechanism involving a tetrahedral intermediate, MD simulations could model the lifetime and dynamics of this intermediate in a solvent environment.

Analyze Transition State Solvation: The transition state is a fleeting configuration. MD simulations can provide a picture of how solvent molecules arrange around the transition state, which can have a significant impact on the reaction's energy barrier. The choice of solvent could be guided by these simulations to optimize reaction conditions.

Explore Conformational Landscapes: The orientation of the 2,3-difluorophenyl group relative to the chloroformate moiety can be explored. MD simulations would reveal the most stable conformations and the energy barriers between them, which can influence reactivity.

Currently, there are no published MD simulation studies specifically targeting the intermediates or transition states of this compound reactions.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate variations in the chemical structure of compounds with a specific activity or property, such as reaction rate or biological effect.

A QSAR study on a series of substituted phenyl chloroformates, including this compound, would aim to build a predictive model for their reactivity. This would involve:

Descriptor Calculation: For each compound in the series, a set of numerical descriptors would be calculated. These can include electronic descriptors (e.g., Hammett constants, partial atomic charges), steric descriptors (e.g., molecular volume), and lipophilic descriptors (e.g., logP).

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation would be developed that links these descriptors to an experimentally measured reactivity parameter (e.g., the rate constant, k).

Model Validation: The predictive power of the model would be rigorously tested.

For this compound, the strong electron-withdrawing properties of the fluorine atoms would be captured by electronic descriptors. nih.gov A QSAR model could quantify the impact of this substitution pattern on reactivity compared to other substitution patterns (e.g., 4-fluorophenyl, 3,4-difluorophenyl). Such models are valuable for predicting the reactivity of new, unsynthesized compounds, but a specific QSAR analysis for the reactivity of this compound has not been reported in the literature. Studies on other halogenated compounds have successfully used QSAR to correlate structure with biological activity, highlighting the utility of this approach. nih.gov

A hypothetical data table for a QSAR study might look like this:

| Compound | log(k) (Observed) | Electronic Descriptor (e.g., Σσ) | Steric Descriptor (e.g., MR) | log(k) (Predicted) |

| Phenyl chloroformate | - | - | - | - |

| 4-Fluorophenyl chloroformate | - | - | - | - |

| This compound | - | - | - | - |

| 4-Nitrophenyl chloroformate | - | - | - | - |

| Note: This table is for illustrative purposes only. No experimental or predicted data is available. |

Electronic Structure and Bonding Analysis of the Chloroformate Moiety

An analysis of the electronic structure and bonding provides fundamental insights into a molecule's stability and reactivity. This is typically performed using output from DFT or other quantum chemical calculations.

For this compound, this analysis would focus on how the difluorophenyl group electronically influences the chloroformate functional group (-O-CO-Cl). Key areas of investigation would include:

Natural Bond Orbital (NBO) Analysis: This method examines the distribution of electron density into atomic and bonding orbitals. It can quantify the delocalization of the oxygen lone pair on the phenoxy group into the carbonyl π* antibonding orbital, a key factor in the stability and reactivity of chloroformates. rsc.org It would also detail the inductive effect of the fluorine atoms. nih.gov

Atomic Charge Distribution: Calculating the partial charges on each atom would highlight the electrophilic nature of the carbonyl carbon and the nucleophilic character of the oxygen atoms. The fluorine atoms are expected to draw electron density away from the aromatic ring, which in turn makes the phenoxy oxygen less electron-donating and the carbonyl carbon more electrophilic.

Molecular Orbital Analysis: Examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the LUMO, which is likely centered on the C=O π* orbital, is a key indicator of the molecule's susceptibility to nucleophilic attack. The electron-withdrawing fluorine atoms would be expected to lower the energy of the LUMO, enhancing reactivity.

While these analytical methods are standard, specific findings regarding the electronic structure of this compound are not present in the accessible scientific literature.

Advanced Analytical Methodologies for Characterization and Reaction Monitoring of 2,3 Difluorophenyl Chloroformate

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of 2,3-Difluorophenyl chloroformate, providing unambiguous confirmation of its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's framework. Spectra are typically recorded in a deuterated solvent such as deuterochloroform (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard for ¹H and ¹³C NMR. washington.edupaulussegroup.comuniversite-paris-saclay.fr

¹H NMR: The proton NMR spectrum is expected to be relatively simple, characterized by signals from the three adjacent protons on the aromatic ring. These protons would appear in the aromatic region (typically δ 7.0-8.0 ppm). Due to spin-spin coupling with each other and with the two fluorine atoms, these signals would present as complex multiplets. The precise chemical shifts and coupling constants are sensitive to the electronic environment shaped by the two fluorine atoms and the chloroformate group.

¹³C NMR: The carbon-13 NMR spectrum provides information on all carbon atoms in the molecule. hmdb.cadocbrown.info A key signal is that of the carbonyl carbon in the chloroformate group, which is expected to appear significantly downfield (in the range of δ 148-152 ppm) due to the influence of the adjacent electronegative oxygen and chlorine atoms. The six aromatic carbons would resonate in the typical range of δ 110-160 ppm. The carbons directly bonded to fluorine (C-2 and C-3) will exhibit large one-bond coupling constants (¹J_CF), appearing as distinct doublets. Other carbons in the ring will show smaller two- or three-bond couplings (²J_CF, ³J_CF), adding to the complexity but also providing crucial data for definitive signal assignment. acdlabs.comresearchgate.net

¹⁹F NMR: Given the presence of two fluorine atoms, ¹⁹F NMR is a particularly powerful and sensitive tool for characterizing this molecule. huji.ac.il Since the two fluorine atoms are in different chemical environments (one ortho and one meta to the chloroformate group), they are expected to produce two distinct signals. These signals would likely appear as doublets of doublets (or more complex multiplets) due to coupling with each other (³J_FF) and with the adjacent aromatic protons (³J_HF and ⁴J_HF). The chemical shifts for aromatic fluorine atoms typically fall within a wide range, but for fluorophenol-type structures, they are often observed between -130 and -170 ppm relative to a CFCl₃ standard. nih.govucsb.educolorado.edu

Table 1: Predicted NMR Data for this compound in CDCl₃

| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Key Coupling Interactions |

|---|---|---|---|

| ¹H | ~7.2 - 7.6 | Complex Multiplets | H-H, H-F |

| ¹³C | ~149 (C=O) ~115 - 155 (Aromatic) | Singlet (C=O) Doublets and Multiplets (Aromatic) | C-F |

| ¹⁹F | ~ -135 to -165 | Complex Multiplets | F-F, F-H |

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are essential for identifying the functional groups within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a very strong and sharp absorption band corresponding to the carbonyl (C=O) stretch of the chloroformate group. This band is typically found at a high wavenumber, generally in the range of 1775-1800 cm⁻¹. chemicalbook.comchemicalbook.com Other significant absorptions include strong bands for the C-F bonds on the aromatic ring (around 1200-1300 cm⁻¹), the C-O single bond stretches (around 1100-1200 cm⁻¹), and the C-Cl stretch (around 650-800 cm⁻¹). Aromatic C-H stretching and C=C ring stretching vibrations would also be visible in their characteristic regions (around 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively). IR spectroscopy is particularly useful for monitoring reactions involving the chloroformate group, as its disappearance and the appearance of new functional group bands (e.g., carbamate (B1207046) or carbonate C=O) can be easily tracked. nist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the C=O stretch is also visible in Raman spectra, aromatic C=C ring stretching vibrations often produce stronger and sharper signals than in IR. chemicalbook.com The symmetry of the molecule influences the relative intensities of Raman bands, making it a valuable tool for detailed structural analysis.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| C=O (Chloroformate) | Stretch | 1775 - 1800 | Very Strong |

| C-F (Aromatic) | Stretch | 1200 - 1300 | Strong |

| C-O | Stretch | 1100 - 1200 | Strong |

| C-Cl | Stretch | 650 - 800 | Medium-Strong |

| Aromatic C=C | Ring Stretch | 1450 - 1600 | Medium-Variable |

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural insights from its fragmentation patterns under ionization. nih.gov For this compound (C₇H₃ClF₂O₂), the exact molecular weight can be calculated with high precision.

Upon electron ionization (EI), the molecular ion (M⁺˙) would be observed. The characteristic fragmentation patterns of chloroformates and halogenated aromatic compounds allow for structural confirmation. libretexts.org Key fragmentation pathways would include:

Loss of a chlorine radical (·Cl) to give the [M - Cl]⁺ ion.

Cleavage of the C-O bond to produce a 2,3-difluorophenoxy cation ([C₆H₃F₂O]⁺) or a chloroformyl cation ([COCl]⁺).

Loss of the entire chloroformate group via cleavage of the aryl-O bond, resulting in a 2,3-difluorophenyl cation ([C₆H₃F₂]⁺).

Loss of carbon dioxide (CO₂) or carbon monoxide (CO) from fragment ions. uab.edunih.gov

The presence of two fluorine atoms and one chlorine atom provides a distinct isotopic pattern for the molecular ion and any chlorine-containing fragments, further aiding in their identification.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion (Formula) | Description | Predicted m/z (for ³⁵Cl) |

|---|---|---|

| [C₇H₃ClF₂O₂]⁺˙ | Molecular Ion | 192.98 |

| [C₇H₃F₂O₂]⁺ | Loss of ·Cl | 157.01 |

| [C₆H₃F₂O]⁺ | Loss of ·COCl | 129.01 |

| [C₆H₃F₂]⁺ | Loss of ·O(CO)Cl | 113.02 |

| [COCl]⁺ | Chloroformyl Cation | 62.96 |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are paramount for separating this compound from starting materials, by-products, and impurities, thereby enabling accurate purity assessment and reaction monitoring.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like this compound. Due to the compound's inherent reactivity, particularly its susceptibility to hydrolysis, method development requires careful consideration of the mobile phase composition.

A typical method for analyzing this compound would involve Reversed-Phase HPLC (RP-HPLC). researchgate.net The presence of the difluorophenyl ring provides a strong chromophore, making UV detection a suitable choice, likely at a wavelength between 254 and 270 nm.

Stationary Phase: A C18 (octadecylsilyl) column is the standard choice for retaining the moderately nonpolar analyte.

Mobile Phase: A gradient elution using a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water is typically employed. To suppress hydrolysis during analysis, the aqueous component may need to be slightly acidified (e.g., with 0.1% formic or phosphoric acid).

Detection: A Photo-Diode Array (PDA) detector is advantageous as it can capture the full UV spectrum of the analyte peak, aiding in peak purity assessment and identification. researchgate.netsemanticscholar.org

This HPLC setup can be used to quantify the purity of this compound and to monitor its consumption during a chemical reaction by tracking the decrease in its peak area over time. svrkgdc.ac.in

While this compound itself can be analyzed by GC, its primary role in GC-MS is often as a derivatizing agent. researchgate.net Chloroformate reagents are highly effective for the "derivatization" of polar, non-volatile compounds (e.g., amino acids, phenols, alcohols, amines) to make them suitable for GC analysis. jfda-online.comgcms.cz

The derivatization process involves a rapid and often instantaneous reaction of the chloroformate with active hydrogen atoms in functional groups like -OH, -NH₂, and -SH. nih.govnih.govnih.gov This reaction, typically performed in a suitable solvent with a base like pyridine (B92270) to neutralize the HCl by-product, converts the polar groups into stable, less polar, and more volatile difluorophenylcarbonate, carbamate, or thiocarbonate esters.

The use of this compound as the derivatizing agent offers specific advantages:

Enhanced Volatility: The resulting derivatives are significantly more volatile than the parent analytes, allowing them to be analyzed by GC.

Improved Chromatography: The derivatives exhibit better peak shapes and are less likely to adsorb to the GC column.

Specific Detection: The presence of the difluorophenyl group provides a unique mass fragmentation pattern in the mass spectrometer, with characteristic ions that are easy to identify and quantify, even in complex biological matrices. The fluorine atoms serve as a distinctive tag for selective detection.

This methodology allows for the trace-level quantification of a wide range of important biological and environmental molecules.

In Situ Reaction Monitoring Techniques

The synthesis and subsequent reactions of this compound, a key intermediate in various chemical manufacturing processes, necessitate precise control over reaction parameters. In situ monitoring techniques are indispensable for achieving this control, enabling adjustments to be made in real-time to optimize the reaction trajectory. These Process Analytical Technologies (PAT) are fundamental to modern chemical process development, moving from traditional offline analysis to a more dynamic and information-rich online approach.

Real-time Spectroscopic Analysis